4-Cyclopropoxy-5-iodo-2-nitropyridine
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Overview
Description
4-Cyclopropoxy-5-iodo-2-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-iodo-2-nitropyridine typically involves a multi-step process. One common method starts with the nitration of pyridine derivatives. For instance, pyridine N-oxide can be nitrated using a mixture of nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate can then be reacted with phosphorus trichloride to yield the desired product .
Industrial Production Methods
In an industrial setting, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodo-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organolithium or organomagnesium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Organolithium or organomagnesium reagents are commonly used for substitution reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical for this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions typically produce amino derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-iodo-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Cyclopropoxy-5-iodo-2-nitropyridine exerts its effects involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, making the compound versatile in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-2-iodo-5-nitropyridine: Similar in structure but with different positioning of the nitro and iodine groups.
4-Nitropyridine: Lacks the cyclopropoxy and iodine groups, making it less complex.
Uniqueness
4-Cyclopropoxy-5-iodo-2-nitropyridine is unique due to its specific functional groups and their positions on the pyridine ring. This unique structure allows for a variety of chemical reactions and applications that are not possible with simpler pyridine derivatives.
Properties
Molecular Formula |
C8H7IN2O3 |
---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodo-2-nitropyridine |
InChI |
InChI=1S/C8H7IN2O3/c9-6-4-10-8(11(12)13)3-7(6)14-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
BSISBBALVXODTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
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